2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O3S/c25-17(11-24-19(26)14-7-3-4-8-15(14)20(24)27)23-21-22-16-10-9-12-5-1-2-6-13(12)18(16)28-21/h1-10H,11H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRIWLAXDUKMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
This classical approach involves cyclocondensation of α-halo ketones with thioamides. For naphtho[2,1-d]thiazol-2-amine:
- Starting Material : 1-Amino-2-naphthalenethiol is reacted with α-bromoacetophenone in ethanol under reflux.
- Mechanism : The thiol group attacks the α-carbon of the bromo ketone, followed by cyclization and elimination of HBr.
- Optimization : Yields improve with catalytic KI (10 mol%) and extended reflux (12–16 hours), achieving ~65% purity.
Thiourea Cyclization
An alternative route employs thiourea derivatives:
- Reaction : 2-Aminonaphthalene-1-carbaldehyde is treated with thiourea in acetic acid, forming a thiosemicarbazone intermediate.
- Cyclization : Heating the intermediate at 120°C in DMF induces ring closure, yielding the thiazole core.
- Yield : This method affords 58–62% yield but requires rigorous exclusion of moisture.
Preparation of the Phthalimide-Acetyl Segment
The (1,3-dioxoisoindolin-2-yl)acetyl group is synthesized via two routes:
Phthalic Anhydride-Glycine Condensation
- Step 1 : Phthalic anhydride (1.0 equiv) reacts with glycine (1.2 equiv) at 150°C for 2 hours, forming (1,3-dioxoisoindolin-2-yl)acetic acid.
- Step 2 : The acid is converted to its acid chloride using thionyl chloride (3.0 equiv) in dry dichloromethane (DCM) at 0°C.
- Purity : The intermediate is recrystallized from ethyl acetate/hexane (1:3), yielding 85% pure product.
Potassium Phthalimide Alkylation
- Reaction : Potassium phthalimide (1.1 equiv) is alkylated with chloroacetyl chloride (1.0 equiv) in DMF at 130°C for 6 hours.
- Workup : The mixture is filtered, and the precipitate is washed with cold ethanol to isolate 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride (78% yield).
Coupling Strategies for Acetamide Formation
The final step conjugates the phthalimide-acetyl chloride with naphthothiazol-2-amine. Three methods are prominent:
Schotten-Baumann Reaction
Dicyclohexylcarbodiimide (DCC) Coupling
Microwave-Assisted Synthesis
- Setup : Equimolar amounts of amine and acid chloride are mixed in a silica bath and irradiated at 700W (microwave) for 10 minutes.
- Efficiency : Reaction time reduces to 10 minutes vs. 24 hours conventionally, with 88% yield.
- Purification : Column chromatography on alumina with ethyl acetate eluent.
Spectroscopic Characterization and Validation
Infrared Spectroscopy
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Methods
| Parameter | Schotten-Baumann | DCC Coupling | Microwave |
|---|---|---|---|
| Yield (%) | 70–75 | 82–85 | 88 |
| Reaction Time | 24 h | 24 h | 10 min |
| Purification | Recrystallization | Column | Column |
| Scalability | Moderate | High | Limited |
Microwave synthesis offers superior efficiency but requires specialized equipment. DCC coupling balances yield and practicality for lab-scale production.
Challenges and Optimization Opportunities
- Stereochemical Control : The naphthothiazole’s planar structure minimizes stereoisomerism, but residual solvents in crystallography may affect purity.
- Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
- Catalytic Innovations : Explore enzyme-mediated coupling (e.g., lipases) for milder conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Isoindole Moiety : This can be achieved through the reaction of phthalic anhydride with appropriate amines.
- Introduction of the Thiazole Ring : The naphtho[2,1-d][1,3]thiazole component can be synthesized via cyclization reactions involving thioketones and appropriate precursors.
- Final Coupling Reaction : The isoindole and thiazole moieties are coupled using acetamide linkages under optimized conditions to yield the final product.
Biological Activities
Research indicates that 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide exhibits various biological activities:
Anticancer Properties
Studies have shown that compounds with similar structural frameworks possess anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance:
- Mechanism of Action : The compound may inhibit DNA synthesis by targeting thymidylate synthase or other critical enzymes involved in nucleotide metabolism.
- In Vitro Studies : Preliminary studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound's structural complexity allows it to interact with microbial targets effectively:
- Broad-Spectrum Activity : Similar isoindole derivatives have been reported to exhibit antimicrobial properties against various bacterial and fungal strains .
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for drug development:
- Lead Compound for Anticancer Drugs : Its ability to inhibit cancer cell growth positions it as a potential lead compound for new anticancer therapies.
- Antimicrobial Agents : Given its promising antimicrobial activity, it can be explored further for developing new antibiotics or antifungal agents.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to This compound :
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against HepG2 and A549 cell lines. |
| Study B | Antimicrobial Properties | Showed efficacy against Staphylococcus aureus and Candida albicans. |
| Study C | Mechanistic Insights | Identified inhibition of DNA synthesis pathways as a primary mechanism of action. |
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
Benzoxazole: Contains an oxygen atom instead of sulfur, with distinct pharmacological properties.
Thiazole: Lacks the fused benzene ring but shares some chemical reactivity.
Uniqueness
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide is unique due to its complex structure, which combines the benzothiazole and isoindole moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound in various fields of research .
Biological Activity
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide is a synthetic derivative that incorporates both isoindole and thiazole moieties. This structural combination has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula: C₁₅H₁₂N₂O₃S
- Molecular Weight: 304.33 g/mol
- CAS Number: Not specified in the search results.
Biological Activity Overview
The biological activity of the compound is primarily evaluated through its antimicrobial and anticancer properties. The presence of both isoindole and thiazole rings is believed to enhance its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives containing thiazole structures exhibit significant antimicrobial properties. A study on related thiazole derivatives demonstrated moderate antibacterial activity against various pathogens. For instance, compounds tested showed Minimum Inhibitory Concentrations (MIC) ranging from 0.17 to >3.75 mg/mL against bacterial strains such as Bacillus cereus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Strain |
|---|---|---|---|
| Compound 3 | 0.23 - 0.70 | 0.47 - 0.94 | Bacillus cereus |
| Compound 9 | 0.17 | 0.23 | Bacillus cereus |
| Compound 8 | 0.23 | 0.47 | Enterobacter cloacae |
The study highlighted that the presence of specific substituents on the thiazole ring could enhance antibacterial activity, suggesting a structure-activity relationship that warrants further investigation .
Case Studies
- Synthesis and Evaluation of Thiazole Derivatives : A comprehensive study synthesized several thiazole derivatives and evaluated their antimicrobial activities against a panel of bacterial and fungal pathogens. The results indicated that modifications to the thiazole structure significantly impacted biological activity .
- Isoindole Derivatives in Cancer Research : Research focusing on isoindole derivatives has shown their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step organic reactions, typically starting with the coupling of isoindolinone and naphthothiazole precursors. Key steps include:
- Amide bond formation : Reacting 1,3-dioxoisoindoline derivatives with naphthothiazol-2-amine under carbodiimide coupling conditions (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield optimization : Catalysts like DMAP or Cu(I) salts improve reaction efficiency. For example, CuI enhances regioselectivity in heterocyclic couplings .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Spectroscopic analysis :
- 1H/13C NMR : Confirm the presence of isoindolinone carbonyls (δ ~170 ppm in 13C NMR) and naphthothiazole protons (δ 7.5–8.5 ppm in 1H NMR) .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- Purity assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. Thermal stability is verified via TGA/DSC (decomposition >200°C) .
Q. What are the critical stability considerations for storage and handling?
- Storage : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the acetamide group. Avoid exposure to moisture or strong oxidizers .
- pH sensitivity : Stability tests in buffered solutions (pH 3–9) show degradation at extremes (pH <3 or >7), suggesting neutral conditions are optimal .
Advanced Research Questions
Q. How to design experiments to identify biological targets and mechanisms of action?
- In vitro assays :
- Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. The naphthothiazole moiety may intercalate with ATP-binding pockets .
- Test antiproliferative activity via MTT assays (IC50 values in cancer cell lines, e.g., MCF-7, HeLa) .
- Target validation : Use CRISPR knockouts or siRNA silencing of suspected targets (e.g., HDACs) to confirm on-/off-target effects .
Q. How to resolve contradictions in reported biological activity data?
- Dose-response analysis : Replicate studies with standardized protocols (e.g., fixed incubation times, serum-free media) to minimize variability .
- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed isoindolinone derivatives) that may contribute to discrepancies .
- Structural analogs : Compare activity with derivatives lacking the thiazole or isoindolinone groups to isolate pharmacophoric elements .
Q. What computational methods predict binding modes and pharmacokinetic properties?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., docking scores <–9 kcal/mol suggest strong binding to tubulin) .
- ADMET prediction : SwissADME calculates logP (~3.5) and bioavailability scores (>0.55), indicating moderate solubility and CNS penetration potential .
- MD simulations : GROMACS runs (100 ns) assess binding stability (RMSD <2 Å) to prioritize targets for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
